5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid
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Overview
Description
5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid is a chemical compound belonging to the class of benzoic acids It is characterized by the presence of a butylphenyl group attached to a sulfamoyl moiety, which is further connected to a chlorobenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid typically involves the following steps:
Formation of the Butylphenylsulfamoyl Intermediate: This step involves the reaction of 4-butylaniline with chlorosulfonic acid to form the corresponding sulfonamide.
Coupling with Chlorobenzoic Acid: The sulfonamide intermediate is then coupled with 2-chlorobenzoic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the butylphenyl and sulfamoyl groups.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acids.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Hydrolysis yields the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid: Known for its anti-inflammatory properties and used as a nonsteroidal anti-inflammatory drug (NSAID).
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid: Studied for its potential biomedical applications.
Uniqueness
5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid is unique due to the presence of the chlorobenzoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[(4-butylphenyl)sulfamoyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-2-3-4-12-5-7-13(8-6-12)19-24(22,23)14-9-10-16(18)15(11-14)17(20)21/h5-11,19H,2-4H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALKDTPCWGTZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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